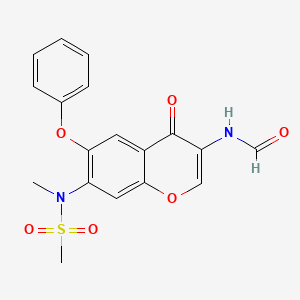
N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a phenoxy group, and a formamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base.
Formamide Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenol derivatives, methylsulfonyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Affecting cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide: A simpler formamide derivative used as an organic solvent and reagent.
N,N-Dimethylformamide: Another formamide derivative with similar solvent properties.
N-Methylacetamide: A related compound with similar chemical properties.
Uniqueness
N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide is unique due to its complex structure, which combines a chromen-4-one core with a phenoxy group and a sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H16N2O6S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[7-[methyl(methylsulfonyl)amino]-4-oxo-6-phenoxychromen-3-yl]formamide |
InChI |
InChI=1S/C18H16N2O6S/c1-20(27(2,23)24)15-9-16-13(18(22)14(10-25-16)19-11-21)8-17(15)26-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
InChI Key |
KLDNNZDLIVGZTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


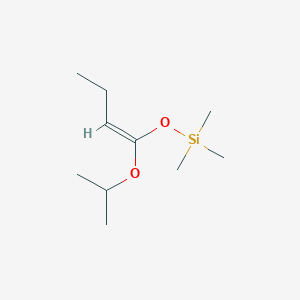
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)
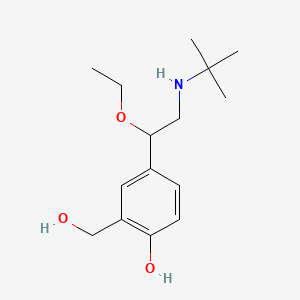
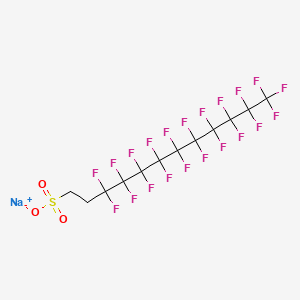
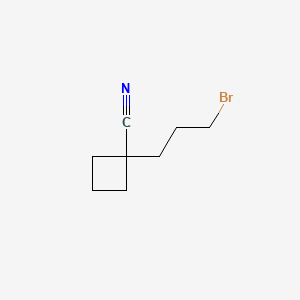
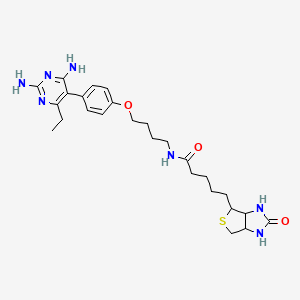
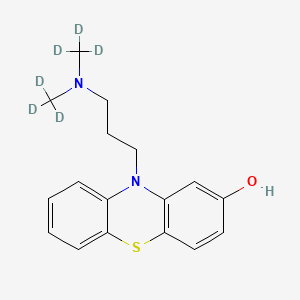
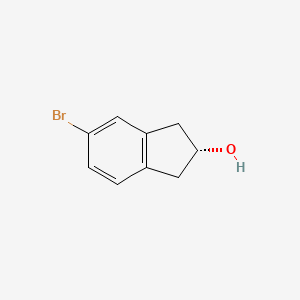

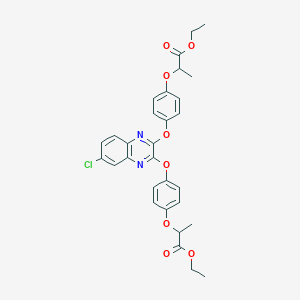
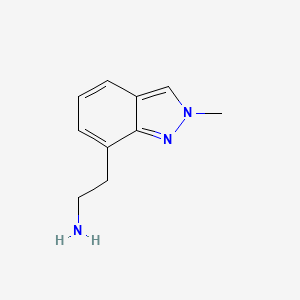

![1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol](/img/structure/B13445612.png)
